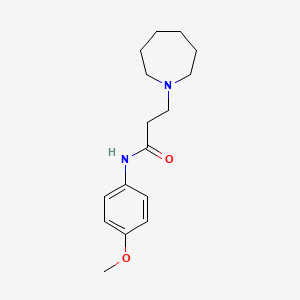
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine, also known as MDPBP, is a psychoactive drug that belongs to the class of piperazine compounds. It is a potent stimulant that has been found to be abused by individuals seeking its euphoric effects. The chemical structure of MDPBP is similar to other piperazine compounds such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), which are also known for their psychoactive properties.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the drug's psychoactive effects, including its euphoric and stimulant properties.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to increase locomotor activity and induce hyperactivity in rodents. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine has been found to increase dopamine levels in the brain, which is believed to be responsible for its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine has several advantages for use in scientific research, including its potent dopamine reuptake inhibition properties, which make it a useful tool for studying the neurobiology of addiction. However, its potential for abuse and its lack of selectivity for dopamine transporters limit its usefulness in certain types of experiments.
Direcciones Futuras
Future research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine could focus on developing more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse. Other areas of research could include the use of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine as a tool for studying the neurobiology of addiction and the development of new treatments for neurological disorders such as depression, anxiety, and ADHD.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride. The resulting compound is then converted to the hydrochloride salt form, which is the form typically used for research purposes.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethylbenzyl)piperazine has been studied in scientific research for its potential use in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-3-5-19(17(2)11-16)14-23-9-7-22(8-10-23)13-18-4-6-20-21(12-18)25-15-24-20/h3-6,11-12H,7-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMJTCAKYRLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
